![molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3](/img/structure/B153574.png)
Thieno[3,2-b]pyridine
Description
Thieno[3,2-b]pyridine is a bicyclic heterocyclic compound consisting of a pyridine ring fused with a thiophene ring at the [3,2-b] position (Figure 1). Its molecular formula is C₇H₅NS, with a molecular weight of 135.19 g/mol and a ChemSpider ID of 10575087 . The compound is characterized by its planar structure and electron-rich aromatic system, making it a versatile scaffold for medicinal chemistry. Key identifiers include CAS No. 272-67-3, PubChem CID 12210218, and IUPAC name this compound .
Properties
IUPAC Name |
thieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCNCCRPKTRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480597 | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-67-3 | |
Record name | Thieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material Synthesis :
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N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide is prepared by reacting 3-thienaldehyde with NH₂–CH₂–CH(OR)₂ to form a Schiff base, followed by sodium borohydride reduction and tosylation.
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Example: 2-chloromethyl-thiophene reacts with N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in ethanol under reflux to yield sulfonamide intermediates.
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Cyclization :
Data Table: Cyclization Conditions for Thieno-Fused Pyridines
Starting Material | Acid Used | Solvent | Temperature | Yield (%) | Product Isomer |
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N-(3-thienyl)-methyl sulfonamide | 12N HCl | Ethanol | Reflux | 76 | Thieno[3,2-c]pyridine |
N-(2-thienyl)-methyl sulfonamide | H₂SO₄ | Dioxane | 80°C | 68 | Thieno[2,3-c]pyridine |
Condensation Reactions with Cyanothioacetamide
The synthesis of thieno[2,3-b]pyridine derivatives via condensation, as described in Al-Azhar Bulletin of Science, provides a template for adapting similar strategies to the [3,2-b] isomer.
Key Steps:
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Formation of Pyridinethione Intermediate :
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Cyclization with Electrophiles :
Data Table: Condensation-Based Syntheses
Reactants | Reagent | Conditions | Yield (%) | Product Isomer |
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Pyridinethione + Chloroacetone | Ethanol | Reflux, 8 hrs | 62 | Thieno[2,3-b]pyridine |
Styrylpyridinethione + Dienophiles | Toluene | 110°C, 24 hrs | 58 | Cycloadducts |
Comparative Analysis of Methodologies
Method | Advantages | Limitations | Scalability |
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Sulfonamide Cyclization | High yields (68–76%) | Requires toxic acids (HCl, H₂SO₄) | Industrial |
Condensation | Mild conditions | Moderate yields (58–62%) | Lab-scale |
RCM | Atom-economical | Expensive catalysts | Limited |
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound derivatives to their corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated derivatives can undergo substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include functionalized this compound derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Thieno[3,2-b]pyridine derivatives have been extensively studied for their biological activities. Their structural features make them suitable scaffolds for developing drugs targeting various diseases, especially cancer.
Anticancer Properties
Recent studies have demonstrated that this compound compounds exhibit potent anticancer activities. For instance:
- Novel Anticancer Compounds : A study investigated a new this compound compound that significantly reduced the cancer stem cell fraction in breast cancer cell lines. This compound was found to shift cellular metabolism from lipid to glucose utilization, enhancing its antitumor efficacy .
- Inhibition of Tumor Growth : Another research highlighted the synthesis of aminodi(hetero)arylamines based on this compound, which showed growth inhibitory effects against various human tumor cell lines. These compounds were evaluated for their impact on cell cycle progression and apoptosis .
Kinase Inhibition
This compound has emerged as a promising scaffold for designing selective kinase inhibitors:
- Selective Kinase Inhibitors : A recent report identified new series of highly selective kinase inhibitors derived from this compound. These inhibitors target protein kinases involved in cancer progression and exhibit unique binding modes that enhance their selectivity . For example, compounds like MU1920 showed potential as quality chemical probes for in vivo applications targeting the Haspin kinase.
Other Therapeutic Applications
Beyond oncology, this compound derivatives are being explored for additional therapeutic uses:
Anti-inflammatory Agents
Certain derivatives of this compound have been synthesized and evaluated for anti-inflammatory properties. These compounds have shown potential in treating conditions like arthritis by inhibiting bone resorption .
Antibacterial and Antiviral Activities
This compound derivatives have also demonstrated antibacterial and antiviral properties. This broad spectrum of biological activity positions them as valuable candidates for further development in infectious disease therapeutics .
Synthesis and Structural Variations
The synthesis of this compound compounds typically involves multi-step reactions that can yield various derivatives with distinct biological activities:
- Cascade Synthesis Techniques : Innovative synthetic strategies have been developed to create diverse this compound derivatives efficiently. For instance, one method involves the reaction of 2-amino-4-aryl-6-mercaptopyridine derivatives with halogen compounds under mild conditions to produce high yields of desired products .
Future Directions and Case Studies
The ongoing research into this compound is promising:
- Case Study on Triple-Negative Breast Cancer : A specific case study demonstrated the efficacy of a this compound derivative in inhibiting triple-negative breast cancer cells at nanomolar concentrations. This study underscores the importance of metabolic profiling in understanding drug mechanisms and identifying new therapeutic targets .
- Exploration of New Kinase Targets : Future studies are expected to expand the exploration of this compound as a scaffold for inhibitors targeting underexplored kinases such as CDKLs (Cyclin-dependent kinase-like kinases), which may lead to novel treatments for various cancers .
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine involves its interaction with various molecular targets. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . The compound can also modulate multidrug resistance by interacting with efflux pumps in cancer cells . These interactions disrupt critical cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thienopyridine Derivatives
Structural and Electronic Differences
The biological and chemical properties of thienopyridines are highly dependent on the fusion position of the thiophene and pyridine rings (Table 1).
Antitumor Activity :
- Derivatives functionalized with benzothiazole or indole moieties exhibit GI₅₀ values of 3.5–18.1 µM in tumor cell lines .
- Thieno[2,3-b]pyridine: Condensed derivatives (e.g., pyrido-thienopyrimidines) demonstrate moderate activity against liver (HepG-2) and breast (MCF-7) cancers but are less potent than doxorubicin .
Kinase Inhibition :
- This compound: Acts as a scaffold for highly selective inhibitors of understudied kinases (e.g., RON splice variants) via hydrogen bonding with hinge regions .
- Thieno[2,3-b]pyridine: Limited kinase activity; primarily used in prodrug-like anti-proliferative agents .
- Thieno[3,2-c]pyridine: Targets KDR kinase and Lck tyrosine kinase with nanomolar potency .
Antimicrobial and Antiviral Activity :
- This compound: No direct evidence of antimicrobial activity in current studies.
- Thieno[2,3-b]pyridine: Shows broad-spectrum activity against viruses (e.g., human cytomegalovirus) and bacteria .
Selectivity and Toxicity
- This compound: Derivatives like compound 2e exhibit >10-fold selectivity for TNBC cells over non-tumorigenic mammary epithelial cells (MCF-12A) .
- Thieno[2,3-b]pyridine: Broader activity but higher cytotoxicity in normal cells .
Biological Activity
Thieno[3,2-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis of this compound Derivatives
This compound can be synthesized through various methods, often involving reactions of thiophenes with pyridine derivatives. A notable synthesis involves the reaction of 2-aminothiophenes with α-halo carbonyl compounds under basic conditions, yielding this compound derivatives in good yields. The reaction conditions can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations .
Biological Activities
This compound derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that this compound derivatives possess significant antibacterial and antifungal properties. For instance, compounds synthesized in recent studies demonstrated promising antimicrobial activity against various pathogens, outperforming standard antibiotics .
- Anticancer Properties : Research indicates that certain this compound derivatives can inhibit cancer cell proliferation. A study evaluated new derivatives for their anticancer effects and found that some compounds exhibited potent activity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Some derivatives have been identified as potential anti-inflammatory agents. They inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis .
- Enzyme Inhibition : this compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, compounds have shown inhibitory effects on the p38 MAP kinase pathway, which is crucial in inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized several this compound derivatives and assessed their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the this compound scaffold enhanced antimicrobial efficacy .
- Anticancer Activity : In another study focusing on anticancer properties, this compound derivatives were tested against a panel of cancer cell lines (e.g., MCF-7 and HeLa). The findings revealed that certain compounds induced apoptosis in cancer cells through the activation of caspase pathways .
- Inflammatory Response Modulation : Research into anti-inflammatory effects showed that specific this compound derivatives could reduce cytokine production in vitro. This suggests their potential use in treating inflammatory diseases .
Data Table: Biological Activities of Selected this compound Derivatives
Q & A
Basic Questions
What are the common synthetic routes for Thieno[3,2-b]pyridine derivatives, and how do reaction conditions influence regioselectivity?
This compound derivatives are synthesized via cyclization, cross-coupling, and functionalization strategies. Key methods include:
- Formic acid-mediated cyclization : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones .
- Thorpe-Ziegler reaction : Intramolecular cyclization of 3-cyanopyridine-2-thione derivatives produces 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines with high regioselectivity .
- Metal-catalyzed couplings : Copper (C-O) or palladium (C-N) couplings using 7-bromothis compound enable functionalization at the 7-position with phenols or anilines .
Methodological Insight : Optimize regioselectivity by varying catalysts (e.g., CuI for C-O vs. Pd(PPh₃)₄ for C-N bonds) and substituent positioning (meta/para vs. ortho) .
Which analytical techniques are critical for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with DEPT and 2D NMR resolving complex substituent effects (e.g., coupling patterns in di(hetero)arylamines) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for nitro or cyano-substituted derivatives .
- Cyclic Voltammetry (CV) : Measures oxidation potentials to assess redox behavior, critical for antioxidant activity studies .
Best Practice : Combine NMR with elemental analysis to verify purity and avoid misassignment of aromatic protons in fused-ring systems .
Advanced Research Questions
How can electrochemical methods (e.g., CV, DPV) be applied to evaluate the antioxidant activity of this compound derivatives?
Electrochemical techniques quantify radical scavenging and redox properties:
- Radical Scavenging Activity (RSA) : Use DPPH assays to measure hydrogen-donating capacity. Para-amino-substituted derivatives exhibit RSA >90% at 100 μM .
- Redox Potential Analysis : Lower oxidation potentials (e.g., 0.45 V vs. SCE) correlate with higher antioxidant efficacy, as seen in di(hetero)arylamines with electron-donating methoxy groups .
- Lipid Peroxidation Inhibition : Assess via β-carotene bleaching assays; meta-methoxy derivatives show EC₅₀ values lower than Trolox (1.2 μM vs. 1.5 μM) .
Data Interpretation : Cross-validate electrochemical results with biochemical assays (e.g., TBARS for lipid oxidation) to resolve discrepancies in activity rankings .
How do structure-activity relationships (SARs) guide the design of this compound derivatives with antitumor activity?
- Substituent Positioning : Methoxy groups in meta/ortho positions (relative to NH) enhance growth inhibition (GI₅₀ <10 μM) in NCI-H460 lung cancer cells .
- Electron-Withdrawing Groups : Nitro or chloro substituents at the 7-position increase cytotoxicity by inducing G2/M cell cycle arrest and apoptosis (e.g., 70% apoptosis at GI₅₀) .
- Hybrid Scaffolds : Di(hetero)arylethers with trifluoromethyl groups improve selectivity for tumor over non-tumor cells (PLP2 hepatotoxicity IC₅₀ >100 μM) .
Experimental Design : Screen derivatives against diverse cell lines (e.g., MCF-7, HepG2) and validate mechanisms via flow cytometry (cell cycle) and caspase-3 activation assays .
How can researchers address contradictions in substituent effects between antioxidant and antitumor activities?
- Case Study : Para-amino groups enhance antioxidant activity (RSA = 95%) but reduce antitumor potency (GI₅₀ >50 μM), whereas meta-methoxy groups show the inverse trend .
- Resolution Strategy :
Data Integration : Apply multivariate analysis to decouple electronic (Hammett σ) vs. steric effects on bioactivity .
What strategies improve the bioavailability of this compound-based drug candidates?
- Prodrug Design : Esterify carboxylates (e.g., ethyl 2-aryloxo derivatives) to enhance membrane permeability .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from >3.5 to <2.0, improving aqueous solubility .
- Nanocarrier Encapsulation : Use liposomes or dendrimers to deliver hydrophobic derivatives (e.g., 7-chlorothis compound) to tumor sites .
Validation : Assess bioavailability via Caco-2 permeability assays and in vivo pharmacokinetics (AUC, t₁/₂) .
How can mechanistic studies elucidate the role of this compound derivatives in apoptosis induction?
- Mitochondrial Pathways : Measure ΔΨm collapse using JC-1 dye and cytochrome c release via ELISA .
- Caspase Activation : Quantify caspase-3/7 activity (e.g., 3.5-fold increase in NCI-H460 cells treated with 7-methoxy derivatives) .
- Gene Expression : Perform qPCR to assess Bax/Bcl-2 ratios and p53 upregulation .
Advanced Tools : Use CRISPR-edited cell lines (e.g., Bax⁻/⁻) to confirm dependency on intrinsic apoptotic pathways .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.